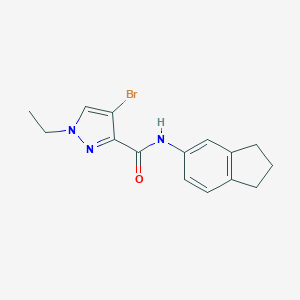![molecular formula C16H15F4NO4 B280036 N~2~-(4-METHOXYPHENYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE](/img/structure/B280036.png)
N~2~-(4-METHOXYPHENYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-METHOXYPHENYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE: is a synthetic organic compound characterized by the presence of a methoxyphenyl group, a tetrafluoropropoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-METHOXYPHENYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetrafluoropropoxy group: This step involves the reaction of a suitable furan derivative with a tetrafluoropropyl halide in the presence of a base such as potassium carbonate.
Attachment of the methoxyphenyl group: The final step involves the coupling of the intermediate with 4-methoxyaniline under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of N2-(4-METHOXYPHENYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the furan ring or the methoxyphenyl group, resulting in the formation of dihydrofuran or aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrafluoropropoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrofuran or aniline derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a valuable tool in biochemical studies.
Cell Signaling: It can modulate cell signaling pathways, providing insights into cellular processes and potential therapeutic targets.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer therapies.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Coatings: The compound can be used in the formulation of coatings with specific properties such as corrosion resistance or UV protection.
Electronics: It can be incorporated into electronic devices to enhance performance or durability.
Mechanism of Action
The mechanism of action of N2-(4-METHOXYPHENYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with cell surface receptors, influencing cell signaling and gene expression.
Comparison with Similar Compounds
N-(4-methoxyphenyl)acetamide: This compound shares the methoxyphenyl group but lacks the furan ring and tetrafluoropropoxy group.
N-(4-methoxyphenyl)thiourea: Similar in structure but contains a thiourea group instead of the furan ring.
Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate: Contains the tetrafluoropropoxy group but lacks the furan ring and methoxyphenyl group.
Uniqueness: N2-(4-METHOXYPHENYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE is unique due to the combination of its methoxyphenyl group, tetrafluoropropoxy group, and furan ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C16H15F4NO4 |
|---|---|
Molecular Weight |
361.29 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-(2,2,3,3-tetrafluoropropoxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H15F4NO4/c1-23-11-4-2-10(3-5-11)21-14(22)13-7-6-12(25-13)8-24-9-16(19,20)15(17)18/h2-7,15H,8-9H2,1H3,(H,21,22) |
InChI Key |
QVKMCGGCXHSRSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COCC(C(F)F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B280002.png)
![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)
![ETHYL 5-({[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B280007.png)

![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
![2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)

![4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280015.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B280017.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B280019.png)
![1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280020.png)
![2-AMINO-4-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B280021.png)
![ethyl 5-[({3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}amino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280023.png)
